molecular formula C19H18N2O3S B2893236 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-28-5

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2893236
CAS No.: 850903-28-5
M. Wt: 354.42
InChI Key: PMVPMAWTSPHZIM-UHFFFAOYSA-N
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Description

This compound (CAS: 477553-23-4) features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous compounds in the evidence (e.g., ) .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-6-7-12-13(9-20)19(25-17(12)8-11)21-18(22)16-10-23-14-4-2-3-5-15(14)24-16/h2-5,11,16H,6-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVPMAWTSPHZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Formula C16H16N2O3S\text{Chemical Formula }C_{16}H_{16}N_{2}O_{3}S

This compound features a benzo[b]thiophene core which is known for its importance in various bioactive molecules.

1. Anticancer Activity

Numerous studies have examined the anticancer potential of compounds related to the benzo[b]thiophene scaffold. For instance:

  • Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 0.01μM0.01\,\mu M to 0.08μM0.08\,\mu M, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Derivative 21MCF-70.02 ± 0.003
Derivative 22NCI-H4600.02 ± 0.003
DoxorubicinMCF-70.0428 ± 0.0082

2. Anti-inflammatory Activity

In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. Molecular docking studies suggest that the compound binds effectively to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related benzo[b]thiophene derivatives:

  • Antibacterial and Antifungal Assays : Compounds derived from this scaffold have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against various fungal strains .

Case Study 1: Synthesis and Evaluation

A study conducted by Abdallah et al. synthesized several derivatives of tetrahydrobenzo[b]thiophene and evaluated their cytotoxic properties against multiple cancer cell lines. The study concluded that modifications in the chemical structure significantly influenced biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Anwer et al. investigated the antiproliferative effects of thiophene derivatives on hepatocellular carcinoma (HEPG-2) and colorectal carcinoma (HCT-116). The results indicated that specific substitutions on the thiophene ring enhanced anticancer activity, with one derivative showing an IC50 value of 8.48±0.9μM8.48\pm 0.9\mu M against HEPG-2 cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound belongs to the tetrahydrobenzo[b]thiophene-carboxamide family. Key structural analogs include:

Compound Name Substituents (Position) Key Features
Target Compound 3-cyano, 6-methyl, dihydrodioxine carboxamide Enhanced solubility (dihydrodioxine), steric bulk (methyl), electron-withdrawing cyano
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) () 3-cyano, 6-phenyl, 2-dioxoisoindolinyl Bulky phenyl group; potential π-π interactions; lower solubility (m.p. 277–278°C)
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (7) () 2-trifluoroacetamido, N-benzyl Electron-withdrawing CF3 group; lipophilic benzyl moiety
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 6124-88-5) () 3,5-dimethoxybenzamido, 6-methyl Electron-donating methoxy groups; potential H-bonding capacity

Key Observations :

  • Electronic Effects: The cyano group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating) in , influencing charge distribution and reactivity.
  • Solubility : The dihydrodioxine ring may enhance aqueous solubility compared to purely aromatic systems (e.g., ’s phenyl-substituted analog).
Physicochemical and Pharmacological Properties
  • Melting Points : The target compound’s melting point is unlisted, but analogs range from 243°C () to 278°C (), correlating with substituent bulk .
  • Bioactivity : Piperazine- and benzyl-substituted analogs () may target neurological or antimicrobial pathways, while the dihydrodioxine moiety in the target compound could modulate kinase or enzyme activity .

Research Implications and Challenges

  • Structural Optimization: The target compound’s cyano and dihydrodioxine groups offer avenues for derivatization to enhance selectivity or potency.
  • Data Gaps: Limited bioavailability, toxicity, and mechanistic studies for the compound and analogs necessitate further investigation.
  • Computational Modeling : DFT simulations (as in ) could predict electronic properties and binding modes .

Q & A

Q. What advanced analytical techniques are emerging for studying this compound’s stability?

  • Answer : Innovations include:
  • LC-MS/MS for detecting degradation products under stress conditions .
  • Solid-state NMR to analyze polymorphic forms and hygroscopicity .

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